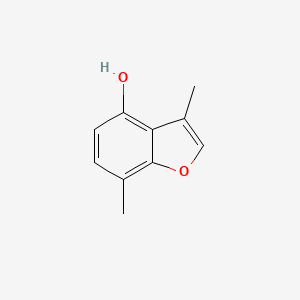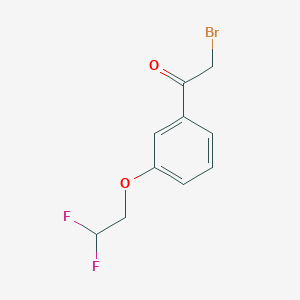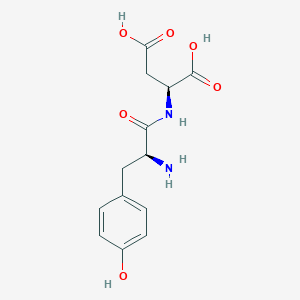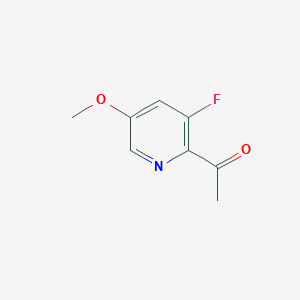
1-(3-Fluoro-5-methoxypyridin-2-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluoro-5-methoxypyridin-2-yl)ethan-1-one is a chemical compound with the molecular formula C8H8FNO2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of fluorine and methoxy groups on the pyridine ring makes this compound particularly interesting for various chemical and biological applications.
Métodos De Preparación
The synthesis of 1-(3-Fluoro-5-methoxypyridin-2-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-fluoro-5-methoxypyridine with ethanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-(3-Fluoro-5-methoxypyridin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions .
Aplicaciones Científicas De Investigación
1-(3-Fluoro-5-methoxypyridin-2-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(3-Fluoro-5-methoxypyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The methoxy group may also contribute to its overall pharmacokinetic properties, such as solubility and metabolic stability .
Comparación Con Compuestos Similares
1-(3-Fluoro-5-methoxypyridin-2-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(5-Fluoro-2-methoxypyridin-3-yl)ethan-1-amine: This compound has a similar structure but with an amine group instead of a ketone group, which may result in different biological activities and chemical reactivity.
1-(5-Methoxypyridin-2-yl)ethan-1-one: Lacks the fluorine atom, which may affect its binding affinity and overall biological activity.
1-(3-Bromo-5-fluoropyridin-2-yl)ethanone:
Propiedades
Fórmula molecular |
C8H8FNO2 |
|---|---|
Peso molecular |
169.15 g/mol |
Nombre IUPAC |
1-(3-fluoro-5-methoxypyridin-2-yl)ethanone |
InChI |
InChI=1S/C8H8FNO2/c1-5(11)8-7(9)3-6(12-2)4-10-8/h3-4H,1-2H3 |
Clave InChI |
FOZQKXGUFNGJDK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=C(C=N1)OC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


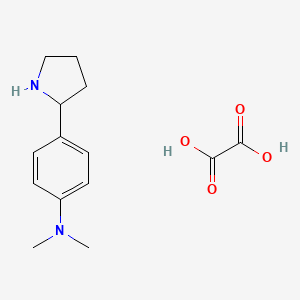
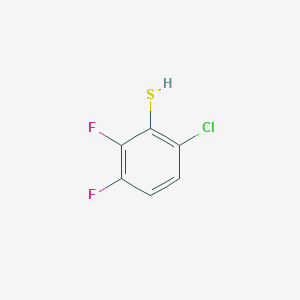
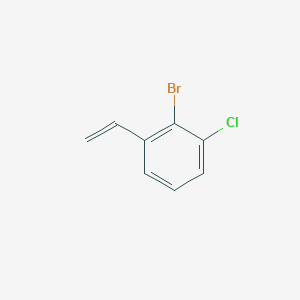
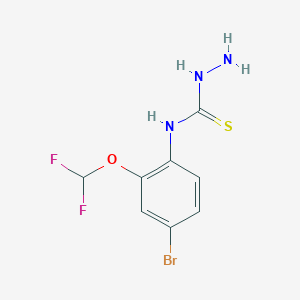

![(2,2,4-Trimethyl-6-(methylsulfonyl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)boronic acid](/img/structure/B15206532.png)
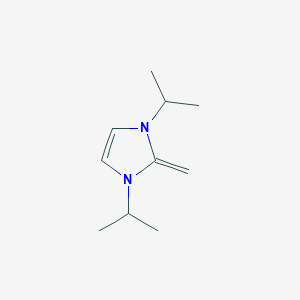
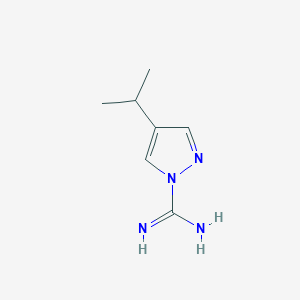
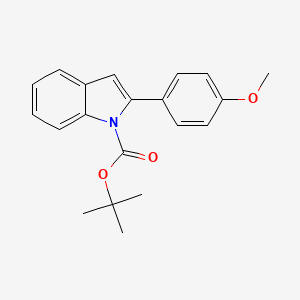
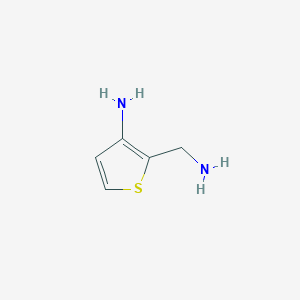
![3-(1-[3-Hydroxy-4-(hydroxymethyl)tetrahydrofuran-2-yl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acrylic acid](/img/structure/B15206572.png)
